(S)-2-Hydroxymethyl-piperazine
Overview
Description
(S)-2-Hydroxymethyl-piperazine is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Biologically Active Compounds
(S)-2-Hydroxymethyl-piperazine is a key synthetic building block in the preparation of biologically active compounds. Its efficient and scalable synthesis, starting from optically active piperazine-2-carboxylic acid dihydrochloride, is crucial in constructing combinatorial libraries for drug discovery (Gao & Renslo, 2007).
Radioprotective Agents
Research has explored the use of this compound derivatives as novel radioprotective agents. These derivatives, specifically 1-(2-hydroxyethyl)piperazine, have shown the ability to protect human cells against radiation-induced apoptosis, exhibiting low cytotoxicity and potential as radioprotectors (Filipová et al., 2020).
Anticonvulsant Properties
This compound is involved in the synthesis of potential anticonvulsant compounds. A study synthesized new kojic acid derivatives using substituted piperazine derivatives, including this compound, revealing significant anticonvulsant activities in various tests (Aytemir et al., 2010).
Therapeutic Drug Design
Piperazine derivatives, including this compound, are essential in the rational design of drugs with various therapeutic uses. Modifications in the piperazine nucleus lead to significant differences in the medicinal potential of the resultant molecules, covering a wide range of applications like anticancer, antiviral, and antidepressant drugs (Rathi et al., 2016).
Antimicrobial Activities
This compound derivatives have also been explored for their antimicrobial activities. Synthesized derivatives have been investigated against various bacteria and fungi, demonstrating potential as therapeutic agents in combating microbial infections (Aytemir et al., 2004).
Quantum Chemical Studies
This compound has been subject to quantum chemical studies, particularly in the context of solvents for carbon dioxide capture. These studies focus on the electronic and steric effects of substituents on piperazine and their impact on properties like pKa and carbamate stability (Gangarapu et al., 2014).
Environmental Applications
This compound has been studied in environmental contexts, such as the degradation of piperazine by bacteria for potential use in bioremediation and waste management. These studies explore the microbial degradation pathways of piperazine derivatives in various environmental settings (Cai et al., 2013).
Properties
IUPAC Name |
[(2S)-piperazin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSTRHGFGFVME-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](CN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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